Fmoc-Ser(tBu)-OPfp

概要

説明

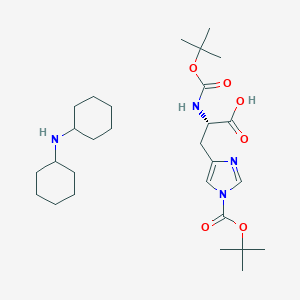

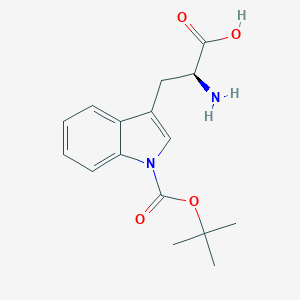

“Fmoc-Ser(tBu)-OH” is an N-terminal protected reagent used in peptide synthesis . It is a standard serine derivative utilized in solid-phase peptide synthesis by Fmoc-based procedures . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .

Synthesis Analysis

The direct Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins via native chemical ligation (NCL) remains a challenge in the field . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester N rearrangement was developed . The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL .Molecular Structure Analysis

The molecular formula of “Fmoc-Ser(tBu)-OH” is C22H25NO5 . Its molecular weight is 383.44 g/mol .Chemical Reactions Analysis

“Fmoc-Ser(tBu)-OH” is the standard reagent for coupling serine into peptide sequences . The tert-butyl protecting group on the Fmoc-Ser(tBu)-OH sidechain can be removed with the acidic conditions utilized to cleave peptides from Wang or Rink amide resins .Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-OH” is a white to light yellow crystal powder . It has an optical activity of [α]20/D +25.5±1°, c = 1% in ethyl acetate .科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ser(tBu)-OPfp: is commonly utilized in SPPS, a method for rapidly assembling peptides in a step-wise fashion. This compound, with its protective Fmoc group, allows for the sequential addition of amino acids to a growing peptide chain while minimizing side reactions .

Peptide Drug Development

In medicinal chemistry, Fmoc-Ser(tBu)-OPfp plays a crucial role in the synthesis of peptide-based drugs. Its use in creating complex peptides has implications for the development of new therapeutics, especially in the realm of antibiotic synthesis, such as the total synthesis of daptomycin .

Green Chemistry

The use of Fmoc-Ser(tBu)-OPfp aligns with green chemistry principles in peptide synthesis. It allows for the reduction of hazardous solvent use and waste generation, contributing to more sustainable laboratory practices .

作用機序

Target of Action

Fmoc-Ser(tBu)-OPfp is primarily used in the field of peptide synthesis . Its primary target is the peptide chain where it is incorporated as a serine residue . The role of this compound is to facilitate the addition of a serine residue to the peptide chain during the synthesis process .

Mode of Action

Fmoc-Ser(tBu)-OPfp interacts with its target by being incorporated into the peptide chain during the synthesis process . The Fmoc group serves as a protective group for the amino acid serine during the synthesis, preventing unwanted reactions . Once the serine residue has been successfully added to the peptide chain, the Fmoc group is removed, allowing the synthesis to proceed .

Biochemical Pathways

The incorporation of Fmoc-Ser(tBu)-OPfp into a peptide chain is part of the larger biochemical pathway of peptide synthesis . This process involves the sequential addition of amino acids to a growing peptide chain . The addition of a serine residue via Fmoc-Ser(tBu)-OPfp can influence the structure and function of the final peptide, as serine is often involved in enzyme active sites and protein-protein interactions .

Result of Action

The result of the action of Fmoc-Ser(tBu)-OPfp is the successful incorporation of a serine residue into a peptide chain . This can influence the biological activity of the final peptide product, as serine residues can participate in various biochemical interactions .

Action Environment

The action of Fmoc-Ser(tBu)-OPfp is typically carried out in a controlled laboratory environment during the process of solid-phase peptide synthesis . Factors such as temperature, solvent choice, and reaction time can influence the efficiency and success of the serine incorporation . Efforts have been made to use greener solvents in solid-phase peptide synthesis, which can reduce environmental impact without impairing the synthetic process .

Safety and Hazards

The safety data sheet for “Fmoc-Ser(tBu)-OH” suggests that it should be handled in a well-ventilated place . Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

将来の方向性

Peptides are gaining considerable attention as potential drugs . The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

特性

IUPAC Name |

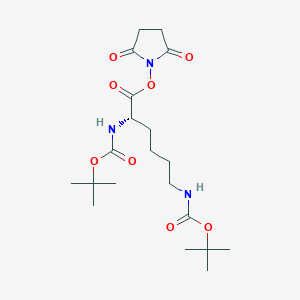

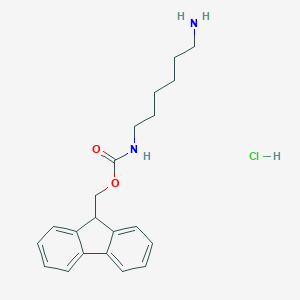

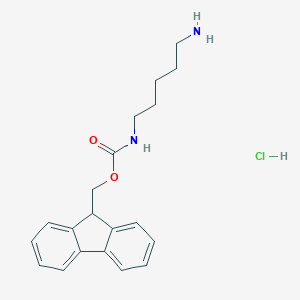

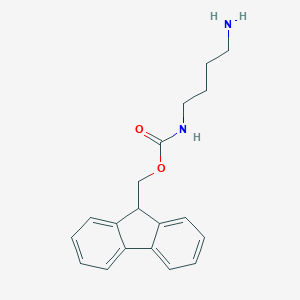

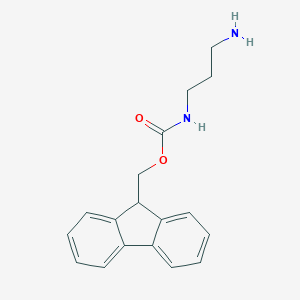

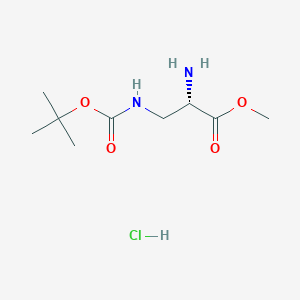

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUJYVMLNKRFHE-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457823 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Ser(tBu)-OPfp | |

CAS RN |

105751-13-1 | |

| Record name | Fmoc-Ser(tBu)-OPfp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。